1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide
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Overview
Description
1-(2-Methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropane ring, a piperidine moiety, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
Compounds with a structure similar to the one often target G-protein-coupled receptors (GPCRs), such as the dopamine D2 receptor .
Mode of Action
These compounds typically bind to the active site of their target receptor, causing a conformational change that triggers a cascade of intracellular events .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the cyclopropane ring and the carboxamide linkage under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different core structure.
2-Methoxyphenyl isocyanate: A compound with a similar methoxyphenyl group but different functional groups.
Uniqueness
1-(2-Methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, piperidine moiety, and methoxyphenyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-26-20-5-3-2-4-19(20)22(10-11-22)21(25)23-16-17-6-12-24(13-7-17)18-8-14-27-15-9-18/h2-5,17-18H,6-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCPEFGWDIDHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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